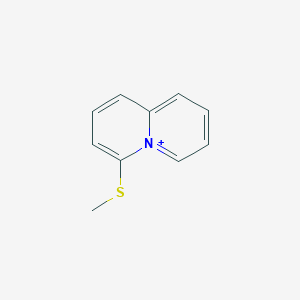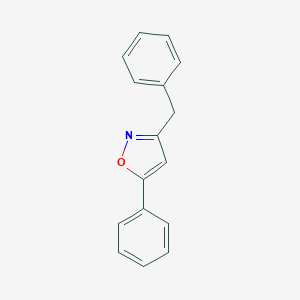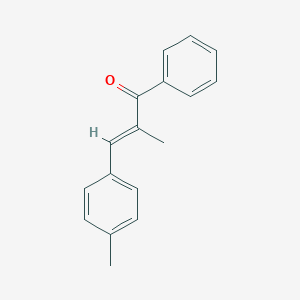![molecular formula C20H22O3S B289852 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one, also known as DMDD, is a synthetic compound that has been researched for its potential therapeutic applications. DMDD belongs to the class of thiochromene derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression. 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one is still under investigation.
Biochemical and Physiological Effects:
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer progression. Additionally, 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one is also soluble in various solvents, which makes it easy to use in different experiments. However, one limitation of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one is that its exact mechanism of action is still not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one. One potential direction is to study its effects on other diseases such as diabetes and cardiovascular disease. Another potential direction is to investigate the potential use of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-one with 4-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then treated with sulfur and sodium hydride to obtain 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one. This synthesis method has been optimized to produce 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one in high yields and purity.
Applications De Recherche Scientifique
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C20H22O3S |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(4S,11aS)-7,8-dimethoxy-4,11a-dimethyl-2,4,10,11-tetrahydroindeno[4,5-c]thiochromen-1-one |
InChI |
InChI=1S/C20H22O3S/c1-11-19-12(7-8-20(2)14(19)5-6-18(20)21)13-9-15(22-3)16(23-4)10-17(13)24-11/h5,9-11H,6-8H2,1-4H3/t11-,20-/m0/s1 |
Clé InChI |
MWIYBQMVEHXNMK-YBTHPKLGSA-N |
SMILES isomérique |
C[C@H]1C2=C(CC[C@]3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC |
SMILES |
CC1C2=C(CCC3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC |
SMILES canonique |
CC1C2=C(CCC3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)


![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)

![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)


